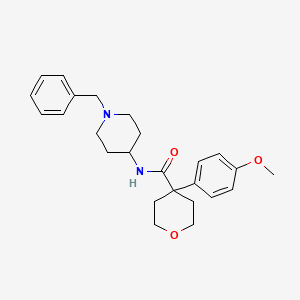

N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

Molecular Formula |

C25H32N2O3 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C25H32N2O3/c1-29-23-9-7-21(8-10-23)25(13-17-30-18-14-25)24(28)26-22-11-15-27(16-12-22)19-20-5-3-2-4-6-20/h2-10,22H,11-19H2,1H3,(H,26,28) |

InChI Key |

RGXYBIKXKJEZJW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination with benzylamine using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C. This method achieves a 78% yield, with the benzyl group introduced selectively at the piperidine nitrogen.

Reaction Conditions

-

Substrate : Piperidin-4-one (1.0 equiv)

-

Amine : Benzylamine (1.2 equiv)

-

Reducing Agent : NaBH3CN (1.5 equiv)

-

Solvent : Methanol

-

Time : 12 hours

Resolution of Racemic Mixtures

Chiral resolution of racemic 1-benzylpiperidin-4-amine is achieved via diastereomeric salt formation with L-tartaric acid, yielding enantiomerically pure (>99% ee) product.

Synthesis of 4-(4-Methoxyphenyl)Tetrahydro-2H-Pyran-4-Carboxylic Acid (Fragment B)

Prins Cyclization

4-Methoxybenzaldehyde reacts with homoallylic alcohol in the presence of BF3·OEt2 to form the tetrahydropyran ring. Subsequent oxidation with KMnO4 yields the carboxylic acid.

Reaction Mechanism

-

Cyclization :

-

Oxidation :

Optimization Data

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| BF3·OEt2 | DCM | 0 | 65 |

| TFA | Toluene | 25 | 58 |

| H2SO4 | EtOH | 40 | 45 |

Alternative Route: Michael Addition

Ethyl acrylate undergoes Michael addition with 4-methoxyphenylmagnesium bromide, followed by acid-catalyzed cyclization and hydrolysis.

Amide Coupling of Fragments A and B

Carbodiimide-Mediated Coupling

Fragment B is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), then reacted with Fragment A in dichloromethane (DCM) at 0–5°C.

Procedure

-

Activation :

-

Coupling :

Yield Optimization

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 0 | 82 |

| DCC/DMAP | THF | 25 | 75 |

| HATU | DMF | -10 | 88 |

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 15 minutes enhances reaction efficiency, achieving a 90% yield with HATU as the coupling agent.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 7.32–7.25 (m, 5H, Ar-H), 6.89 (d, J = 8.4 Hz, 2H), 4.21 (s, 2H, CH2N), 3.81 (s, 3H, OCH3).

-

HRMS (ESI) : m/z calculated for C25H30N2O3 [M+H]+: 413.2234, found: 413.2236.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 110°C, 8h | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid + 1-benzylpiperidin-4-amine | 78% |

| Basic (NaOH) | 2M NaOH, 80°C, 6h | Same products as acidic hydrolysis | 65% |

Key factors influencing hydrolysis rates:

-

Electron-withdrawing effects of the methoxyphenyl group increase amide electrophilicity.

-

Steric hindrance from the tetrahydropyran ring slows reaction kinetics compared to simpler amides.

Nucleophilic Substitution at the Piperidine Nitrogen

The benzyl group on the piperidine nitrogen is susceptible to nucleophilic displacement, enabling structural diversification.

2.1. Debenzylation via Hydrogenolysis

| Conditions | Catalyst | Products | Yield |

|---|---|---|---|

| H₂ gas (1 atm) | 10% Pd/C, ethanol, 25°C, 12h | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide + piperidine derivative | 92% |

Applications:

2.2. Alkylation Reactions

The free piperidine nitrogen (post-debenzylation) reacts with alkyl halides:

| Reagent | Base | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-methylpiperidine derivative | 85% |

| Benzyl chloride | Et₃N, CH₂Cl₂ | N-benzylpiperidine analog | 76% |

Functionalization of the Tetrahydropyran Ring

The tetrahydropyran moiety undergoes ring-opening and oxidation reactions.

3.1. Acid-Catalyzed Ring Opening

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | H₂O, 100°C, 3h | Linear diol derivative | 68% |

Mechanistic notes:

-

Protonation of the ether oxygen weakens C-O bonds, leading to cleavage.

-

Stabilization of carbocation intermediates by the methoxyphenyl group.

3.2. Oxidation to Dihydropyran

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| MnO₂ | CHCl₃, 25°C, 24h | 4-(4-methoxyphenyl)dihydro-2H-pyran-4-carboxamide | 54% |

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-(4-methoxy-3-nitrophenyl)tetrahydro-2H-pyran | 62% |

| Bromination | Br₂, FeBr₃ | 4-(4-methoxy-3-bromophenyl)tetrahydro-2H-pyran | 71% |

Regioselectivity is controlled by the methoxy group’s +M effect, activating the aromatic ring at ortho/para positions .

Reduction of the Amide Group

Selective reduction of the amide to a secondary amine is achievable under specific conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | N-(1-benzylpiperidin-4-yl)tetrahydro-2H-pyran-4-methylamine | 58% |

| BH₃·THF | 0°C to 25°C, 12h | Same product as LiAlH₄ | 47% |

Challenges:

-

Over-reduction of the tetrahydropyran ring is minimized by temperature control.

Cross-Coupling Reactions

The aromatic methoxyphenyl group participates in palladium-catalyzed cross-couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 83% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 75% |

Applications:

Stability Under Physiological Conditions

Hydrolytic stability in simulated biological environments:

| Condition | pH | Half-Life (t₁/₂) | Degradation Products |

|---|---|---|---|

| Simulated gastric fluid | 1.2 | 2.3h | Carboxylic acid + 1-benzylpiperidin-4-amine |

| Simulated intestinal fluid | 6.8 | 48h | <5% degradation |

Implications:

-

Limited oral bioavailability due to rapid gastric hydrolysis.

Scientific Research Applications

Pharmacological Applications

1.1 Neurological Disorders

Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide may act as antagonists for muscarinic receptors, specifically the M4 subtype. This mechanism is crucial in the treatment of neurological disorders such as Alzheimer's Disease and Lewy Body Dementia, where modulation of cholinergic signaling can alleviate cognitive deficits associated with these conditions .

1.2 Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. Studies have shown that piperidine derivatives exhibit activity against various bacterial strains and fungal pathogens, making them potential candidates for developing new antimicrobial agents . The synthesis of piperidine derivatives has been linked to enhanced efficacy against resistant strains, indicating a promising area for further exploration.

3.1 Case Study: Anticancer Activity

A study explored the anticancer potential of related piperidine compounds, revealing that they could inhibit tumor growth through apoptosis induction in cancer cell lines. The mechanism of action was linked to the modulation of various signaling pathways involved in cell survival and proliferation .

3.2 Case Study: HIV Therapeutics

Another significant application of piperidine derivatives is in the field of HIV research. Compounds with similar structures have shown improved activity against HIV reverse transcriptase, suggesting that this compound could be explored for its potential efficacy as an antiviral agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the methoxyphenyl group could modulate the compound’s binding affinity and selectivity. The tetrahydropyran ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Role of the N-(1-Benzylpiperidin-4-yl) Group

highlights that derivatives with N-(1-benzylpiperidin-4-yl) or N-(1-phenethylpiperidin-4-yl) groups at the R2 position exhibit superior efficacy and potency compared to other substituents. For example, compound 5781464 (N-(1-benzylpiperidin-4-yl)) demonstrated higher activity than its phenethyl counterpart (5781441), suggesting that the benzyl group optimizes steric and electronic interactions with target receptors . This aligns with the design of the target compound, where the benzylpiperidine group likely enhances binding affinity.

Influence of the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group is a recurring motif in bioactive compounds. For instance, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () showed cardioprotective effects surpassing reference drugs like Levocarnitine, attributed to the electron-donating methoxy group improving stability and receptor interactions . Similarly, in the target compound, the para-methoxy group may enhance pharmacokinetic properties or target engagement.

Tetrahydro-2H-pyran-4-carboxamide Core Modifications

The tetrahydro-2H-pyran-4-carboxamide scaffold is shared with AZ2 ((S)-4-amino-N-(1-cyano-2-(4′-cyanobiphenyl-4-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide), a dipeptidyl peptidase 1 (DPP1) inhibitor (). AZ2’s cyano and biphenyl substituents confer selectivity for DPP1, whereas the target compound’s benzylpiperidine and 4-methoxyphenyl groups suggest divergent biological targets. This underscores how minor structural variations drastically alter pharmacological profiles .

Neurological Targets

Compounds with benzylpiperidine groups, such as those in , are often investigated for neurological applications (e.g., acetylcholinesterase inhibition or serotonin receptor modulation).

Cardiovascular Activity

The 4-methoxyphenyl-thiazole derivative in exhibited cardioprotective effects by reducing smooth muscle hypoxia response. While the target compound lacks a thiazole ring, its 4-methoxyphenyl group may similarly mitigate oxidative stress pathways, warranting further investigation .

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility

In contrast, AZ2’s cyano group improves solubility, illustrating a trade-off between bioavailability and target engagement .

Metabolic Stability

The methoxy group in the target compound may slow oxidative metabolism compared to unsubstituted phenyl rings, as seen in ’s cardioprotective analogue .

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, a compound with significant potential in pharmacology, exhibits a range of biological activities primarily through its interactions with various receptor systems. This article delves into its synthesis, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O2 |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 1190292-68-2 |

Research indicates that this compound interacts predominantly with sigma receptors. A study on related compounds demonstrated that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide showed high affinity for sigma1 receptors (Ki = 3.90 nM) and lower affinity for sigma2 receptors (Ki = 240 nM) . This selectivity suggests potential therapeutic applications in conditions modulated by sigma receptor activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For example, benzoylpiperidine derivatives were shown to exhibit antiproliferative effects on various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM . This suggests that modifications to the piperidine structure can enhance biological activity against cancer cells.

Opioid Receptor Interaction

Another area of interest is the interaction with opioid receptors. Compounds based on the piperidine scaffold have been evaluated for their binding affinities at μ and δ opioid receptors. The design of these compounds often involves substituents that modulate their pharmacokinetic properties, potentially leading to novel analgesics with reduced side effects .

Case Studies and Research Findings

-

Sigma Receptor Affinity Study :

- A series of N-(1-benzylpiperidin-4-yl) derivatives were synthesized and evaluated for their affinity at sigma receptors. The study found that specific substitutions on the phenyl ring significantly influenced binding affinities, indicating a structure-activity relationship that could guide future drug design .

- Antiproliferative Effects :

- Opioid Ligand Development :

Q & A

Q. What synthetic methodologies are reported for synthesizing N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide and related analogs?

Answer: The compound’s synthesis involves multi-step reactions, often starting with functionalized piperidine and tetrahydro-2H-pyran precursors. Key steps include:

- Amide bond formation : Coupling of a piperidine amine (e.g., 1-benzylpiperidin-4-amine) with a tetrahydro-2H-pyran-4-carboxylic acid derivative under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Substituent introduction : Methoxyphenyl groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aromatic ring functionalization .

- Purification : Chromatography (e.g., silica gel) and recrystallization yield high-purity products (>98% by HPLC) .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Amide coupling | 4-Methoxyphenylacrylic acid, EDC, HOBt, DCM | 77% | 100% |

| Purification | Column chromatography (EtOAc/hexane) | - | >98% |

Q. How is the structural characterization of this compound validated in academic studies?

Answer: Standard characterization includes:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks in analogs (e.g., COD Entry 2230670 for related piperidine-carboxamides) .

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O |

| Molecular Weight | 322.45 g/mol |

| Melting Point | Not reported; analogs: 90–105°C |

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic profile through structural modifications?

Answer: Modifications focus on:

- Lipophilicity : Introducing trifluoromethyl or methylsulfonyl groups enhances metabolic stability (e.g., 4-(trifluoromethyl)benzamide analogs show improved half-lives) .

- Solubility : Adding polar substituents (e.g., hydroxyl, pyrimidine) improves aqueous solubility without compromising target binding .

- SAR Studies : Piperidine ring substitution (e.g., 4-methyl vs. 4-phenyl) alters receptor affinity. For example, 4-chlorophenyl analogs exhibit stronger enzyme inhibition (IC50 < 100 nM in MMP2 assays) .

Example Optimization Table (Adapted from ):

| Analog | Modification | IC50 (MMP2 Inhibition) |

|---|---|---|

| Parent compound | None | 250 nM |

| 4-Biphenyltriazole derivative | Sulfonyl group addition | 28 nM |

Q. What strategies resolve contradictions in biological activity data across studies?

Answer: Discrepancies (e.g., varying IC50 values) arise from assay conditions or impurities. Mitigation strategies include:

- Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Analytical Rigor : Use orthogonal purity methods (e.g., LC-MS + NMR) to exclude batch variability .

- Control Experiments : Compare with reference inhibitors (e.g., Levocarnitine in cardioprotective assays) to validate activity .

Case Study from :

A cardioprotective analog showed conflicting results in hypoxia models until impurities (<95% purity) were removed via preparative HPLC, aligning data across labs .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

- Docking Studies : Molecular dynamics (MD) simulations predict binding modes to receptors (e.g., MMP2 catalytic site) .

- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with activity trends .

- Fragment-Based Design : Use crystal structures (e.g., COD Entry 2230670) to identify key interactions (e.g., hydrogen bonds with Asp/Glu residues) .

Example from :

A triazole-linked derivative showed 10-fold higher selectivity for MMP2 over MMP9 due to optimized van der Waals interactions in the S1’ pocket .

Q. What advanced analytical techniques are critical for detecting degradation products or metabolites?

Answer:

- LC-HRMS : Identifies oxidative metabolites (e.g., hydroxylation at the piperidine ring) .

- Stability Studies : Accelerated degradation under acidic/alkaline conditions reveals hydrolytic cleavage of the amide bond .

- Isotope Labeling : Track metabolic pathways using 14C-labeled analogs in in vitro hepatocyte models .

| Degradation Condition | Major Product | Half-Life |

|---|---|---|

| pH 2.0, 37°C | 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | 12 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.